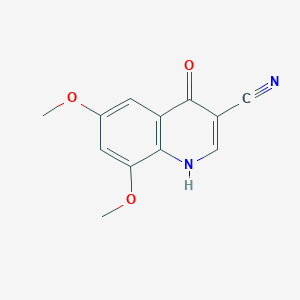
2-Naphthylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Naphthylammonium acetate can be synthesized through the reaction of 2-naphthylamine with acetic acid. The reaction typically involves heating the mixture to facilitate the formation of the acetate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where 2-naphthylamine and acetic acid are combined under controlled temperatures and pressures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Various substituted naphthyl derivatives
Applications De Recherche Scientifique
2-Naphthylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-naphthylammonium acetate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthylammonium acetate
- 2-Naphthylamine
- Naphthalene-2-sulfonic acid
Uniqueness
2-Naphthylammonium acetate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
553-00-4 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
naphthalen-2-ylazanium;acetate |
InChI |
InChI=1S/C10H9N.C2H4O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |
Clé InChI |
IHTSMKSDNSSELM-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1=CC=C2C=C(C=CC2=C1)N |
SMILES canonique |
CC(=O)[O-].C1=CC=C2C=C(C=CC2=C1)[NH3+] |
| 553-00-4 | |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)



